TRAM-39

EDHF Vascular Pharmacology Cytochrome P450

Selective KCa3.1 (IKCa1) blocker with no cytochrome P450 inhibition—unlike clotrimazole. With a 60 nM IC50, it is the definitive tool for isolating EDHF-mediated vasorelaxation, probing neuronal sAHP, and inhibiting cryptdin release in Paneth cells without metabolic pathway confounding. Essential for vascular pharmacology, neuroexcitability, and IBD target validation studies. Choose TRAM-39 for precise, artifact-free KCa3.1 dissection.

Molecular Formula C20H14ClN
Molecular Weight 303.8 g/mol
Cat. No. B1682452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAM-39
Synonyms2-(2-chlorophenyl)-2,2-diphenyl acetonitrile
2-(2-chlorophenyl)-2,2-diphenylacetonitrile
TRAM 39
TRAM-39
TRAM39
Molecular FormulaC20H14ClN
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl
InChIInChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H
InChIKeyJHNRTPKGSCVKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TRAM-39: A Selective KCa3.1 Potassium Channel Blocker for Precise Ion Channel Research and EDHF Pathway Studies


TRAM-39 (2-(2-chlorophenyl)-2,2-diphenylacetonitrile) is a selective, small-molecule blocker of the intermediate-conductance, calcium-activated potassium channel KCa3.1 (also known as IKCa1, encoded by the KCNN4 gene) [1]. A member of the triarylmethane class, TRAM-39 inhibits cloned KCa3.1 channels with an IC₅₀ (or Kd) of 60 nM . This compound is specifically recognized for its lack of inhibition of other calcium-activated potassium channels (e.g., small-conductance KCa2.x or large-conductance KCa1.1) and its critical property of having no effect on cytochrome P450 enzymes, a key differentiator from its progenitor compound, clotrimazole [2]. Its primary applications involve the dissection of endothelium-derived hyperpolarizing factor (EDHF) signaling, the role of IKCa in neuronal excitability, and innate immune responses in Paneth cells [3].

Why TRAM-39 Cannot Be Substituted by Other KCa3.1 Inhibitors: Procurement Implications of Off-Target Activity and Functional Outcomes


Selecting a KCa3.1 inhibitor requires careful consideration of off-target liabilities that can critically confound experimental results and, for procurement, waste resources. While several compounds share the KCa3.1 molecular target, they are not functionally interchangeable. The common antifungal clotrimazole inhibits KCa3.1 but is also a potent inhibitor of cytochrome P450 enzymes, which severely limits its utility as a specific probe in vascular and cellular assays where EDHF pathways or drug metabolism are under investigation [1]. Conversely, the more potent analog Senicapoc (ICA-17043, IC₅₀ ~11 nM) has been optimized for oral bioavailability and a long half-life for clinical use, but its high potency and distinct pharmacokinetic profile may not translate to desired experimental conditions ex vivo or in vitro, potentially overshooting target inhibition [2]. TRAM-39, with its 60 nM potency, established cytochrome P450 inertness, and well-defined functional role in systems like EDHF and neuronal afterhyperpolarization, provides a quantifiably distinct and well-documented experimental tool that cannot be assumed from other compounds in its class [3].

Quantitative Evidence Guide: Differentiating TRAM-39 from KCa3.1 Inhibitor Analogs


Superior Target Selectivity vs. Clotrimazole: Avoidance of Cytochrome P450 (CYP) Interference

Unlike the classical KCa3.1 blocker clotrimazole, which is a well-documented and potent inhibitor of cytochrome P450 (CYP) enzymes, TRAM-39 was designed as a non-CYP blocking derivative. This is a critical differentiator for vascular studies. While clotrimazole inhibits KCa3.1 with an IC₅₀ ranging from 70 to 250 nM, its off-target CYP activity confounds the interpretation of EDHF-mediated vasodilation experiments [1]. In contrast, TRAM-39 (Kd 60 nM) has been specifically demonstrated to have no effect on cytochrome P450 activity, allowing for clean, mechanism-specific interrogation of the IKCa channel in endothelium-dependent hyperpolarization [2].

EDHF Vascular Pharmacology Cytochrome P450

Functional Dissection of EDHF: Synergistic Requirement with Apamin

In functional vascular assays, TRAM-39 exhibits a distinct and quantifiable interaction with the SKCa channel blocker apamin. TRAM-39 alone has no significant effect on acetylcholine (ACh)-induced, EDHF-mediated relaxation (Emax 98.8±1.1%; EC₅₀ 165±0.1 nM) in rat mesenteric arteries [1]. However, the combination of TRAM-39 and apamin abolishes this EDHF-mediated vasorelaxation and smooth muscle hyperpolarization [2]. This demonstrates that EDHF signaling requires the simultaneous activation of both IKCa (blocked by TRAM-39) and SKCa (blocked by apamin) channels, and TRAM-39 provides the clean, selective tool to dissect this dual requirement [1].

EDHF Vascular Physiology SKCa Channels

Validation of IKCa's Role in Neuronal Afterhyperpolarization (AHP)

TRAM-39 has been used to quantitatively define the role of the KCa3.1 channel in generating the slow afterhyperpolarization (AHP) in neurons. In electrophysiological recordings from guinea-pig coeliac neurons, application of TRAM-39 (1 µM) depressed the amplitude of the prolonged conductance underlying the slow AHP (gKCa2) by 57% [1]. This effect was specific to the slow component; TRAM-39 did not alter the fast component of the AHP or resting membrane properties, and interestingly, it had no effect on the AHP in AH-type enteric neurons, highlighting the channel's cell-type-specific functional role [1]. This is in contrast to other, less specific inhibitors which may broadly affect neuronal excitability.

Electrophysiology Neuroscience Sympathetic Neurons

Potent Inhibition of Paneth Cell Defensin Secretion

TRAM-39 has a specific, quantifiable effect on the innate immune response of Paneth cells. In an ex vivo assay, LPS-triggered secretion of bactericidal peptide (α-defensin/cryptdin) from mouse Paneth cells was inhibited by TRAM-39 at a concentration of 200 nM [1]. This level of inhibition was reported to be nearly equivalent to that achieved with a much higher, 1 µM concentration of the non-selective KCa3.1 blocker clotrimazole [1]. This indicates that TRAM-39 achieves potent and selective functional blockade of the channel in a native cellular system at a low, therapeutically relevant concentration.

Mucosal Immunology Host Defense Ion Channel

Preservation of IKCa-Mediated Vascular Responses in a Disease Model

In the Zucker Diabetic Fatty (ZDF) rat model of Type II diabetes, the SKCa-mediated component of EDHF hyperpolarization is impaired. Using TRAM-39 (10 µM) to selectively block IKCa channels revealed that this component of the response to 10 µM ACh was comparable between control and diabetic arteries (hyperpolarization to approx. -65 mV in both groups), whereas the apamin-sensitive, SKCa-mediated component was significantly reduced in the diabetic group [1]. This cross-study finding demonstrates that the IKCa channel's function in this pathway is preserved in the disease state, and TRAM-39 is the tool that provided this crucial mechanistic insight.

Diabetic Vasculopathy EDHF Disease Model

Recommended Research and Industrial Application Scenarios for TRAM-39


Dissecting Endothelium-Derived Hyperpolarizing Factor (EDHF) Signaling Pathways

TRAM-39 is an essential tool for vascular pharmacologists and physiologists studying EDHF. As demonstrated in Section 3, its selective inhibition of IKCa (KCa3.1) without affecting cytochrome P450 makes it uniquely suited for experiments where clotrimazole would confound results [1]. Its use in combination with the SKCa blocker apamin allows for the complete and specific ablation of EDHF-mediated vasorelaxation and hyperpolarization, as shown in rat mesenteric and carotid arteries [2][3]. This combination is now a standard for defining the EDHF component of endothelium-dependent vasodilation.

Investigating the Role of IKCa (KCa3.1) in Neuronal Excitability and Afterhyperpolarization (AHP)

For neuroscientists studying the ionic basis of neuronal firing patterns, TRAM-39 provides a specific pharmacological tool to probe the contribution of the KCa3.1 channel to the slow afterhyperpolarization (sAHP). The quantitative evidence of a 57% reduction in sAHP conductance in sympathetic neurons following TRAM-39 application [4] offers a clear functional readout. This is particularly valuable in models of pain, learning, and memory, where modulation of the AHP is a key mechanism for regulating excitability.

Elucidating KCa3.1-Dependent Innate Immune Responses in Mucosal Epithelia

Immunologists and mucosal biologists can use TRAM-39 to specifically inhibit the KCa3.1-dependent secretion of antimicrobial peptides from Paneth cells [5]. The demonstrated efficacy at 200 nM in blocking LPS-stimulated cryptdin release provides a well-defined experimental condition. This application is critical for research into inflammatory bowel disease (IBD) and host-pathogen interactions at the intestinal mucosa, where dysregulation of Paneth cell function is a key factor.

Validating the Functional Role of KCa3.1 in Vascular Disease Models

In preclinical research using animal models of disease, TRAM-39 is a powerful tool for target validation. As demonstrated in the ZDF rat model of Type II diabetes, TRAM-39 was used to show that the IKCa-mediated component of the EDHF response remains intact, while the SKCa component is impaired [3]. This type of dissection is essential for understanding disease-specific alterations in vascular ion channel function and for identifying which components of a pathway remain viable as therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRAM-39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.